![molecular formula C12H15NO B1468898 1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol CAS No. 1344840-79-4](/img/structure/B1468898.png)
1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol
Overview
Description
1-(2E)-3-Phenylprop-2-en-1-yl]azetidin-3-ol, also known as 1-phenylazetidine-3-ol, is a cyclic secondary alcohol. It is a derivative of azetidine, which is a three-membered ring system containing two carbon atoms and one nitrogen atom. It is a versatile building block for organic synthesis, and has a wide range of potential applications in pharmaceuticals, agrochemicals, and other areas.
Scientific Research Applications
Chemical Inhibition and Drug Metabolism
- Cytochrome P450 Enzyme Inhibition : Research highlights the importance of chemical inhibitors, such as azetidinone derivatives, in understanding the metabolism of drugs by cytochrome P450 enzymes. These inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting drug-drug interactions (Khojasteh et al., 2011) Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes: a re-evaluation of P450 isoform selectivity.
Synthesis and Drug Research
- Synthetic and Medicinal Chemistry : The synthesis and functionalization of cyclic β-amino acids, including azetidinones, have profound implications in drug research. These compounds are synthesized through various metathesis reactions, offering new molecular entities for therapeutic development (Kiss et al., 2018) Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives.
Pharmacodynamics and Pharmacokinetics
- Cardiovascular Pharmacology : Derivatives of azetidinone have been investigated for their cardiovascular activity. Research into the modulation of blood pressure and heart rate by compounds incorporating azetidinone moieties underscores the potential of these derivatives in cardiovascular pharmacology (Singh et al., 2014) Cardiovascular activity of Indole derivatives by incorporating Oxadiazole, Azetidinone and Thiazolidinone Moieties: A Review.
Antimicrobial and Antifungal Research
- Antimicrobial Peptides : Research on antimicrobial peptides at the ocular surface, such as defensins and cathelicidins, illustrates the broad-spectrum activity of small peptides against microorganisms. These studies provide a foundation for exploring the antimicrobial potential of structurally related compounds, including azetidinones (McDermott, 2008) The Role of Antimicrobial Peptides at the Ocular Surface.
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-9-13(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12,14H,8-10H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPPESJVHYGKMA-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C/C=C/C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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